molecular formula C56H112O2 B081258 Triacontyl hexacosanoate CAS No. 14206-01-0

Triacontyl hexacosanoate

Cat. No.: B081258
CAS No.: 14206-01-0
M. Wt: 817.5 g/mol
InChI Key: OHXVNPLQCLJGEX-UHFFFAOYSA-N
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Description

Triacontyl hexacosanoate is an ester compound with the molecular formula C56H112O2. It is formed from the esterification of triacontanol and hexacosanoic acid. This compound is known for its long carbon chain, which contributes to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacontyl hexacosanoate can be synthesized through the esterification reaction between triacontanol and hexacosanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction can be represented as follows:

C30H62OH+C26H52COOHC56H112O2+H2O\text{C30H62OH} + \text{C26H52COOH} \rightarrow \text{C56H112O2} + \text{H2O} C30H62OH+C26H52COOH→C56H112O2+H2O

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where triacontanol and hexacosanoic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Triacontyl hexacosanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into triacontanol and hexacosanoic acid.

    Oxidation: The long carbon chain of this compound can be oxidized to form various oxidation products, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of triacontanol and hexacosanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Triacontanol and hexacosanoic acid.

    Oxidation: Various oxidation products depending on the extent of oxidation.

    Reduction: Triacontanol and hexacosanol.

Scientific Research Applications

Triacontyl hexacosanoate has several scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological membranes due to its long carbon chain.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants and surfactants due to its unique physical properties.

Mechanism of Action

The mechanism of action of triacontyl hexacosanoate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers due to its long hydrophobic carbon chain, affecting membrane fluidity and permeability. In chemical reactions, its ester group can undergo nucleophilic attack, leading to hydrolysis or other transformations.

Comparison with Similar Compounds

Similar Compounds

  • Triacontyl hexanoate
  • Triacontyl octanoate
  • Hexacosyl hexanoate

Uniqueness

Triacontyl hexacosanoate is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This long chain length makes it particularly useful in applications requiring high hydrophobicity and stability.

Properties

IUPAC Name

triacontyl hexacosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H112O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-29-30-31-33-35-37-39-41-43-45-47-49-51-53-55-58-56(57)54-52-50-48-46-44-42-40-38-36-34-32-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-55H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXVNPLQCLJGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H112O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161934
Record name Marsilin
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Molecular Weight

817.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14206-01-0
Record name Triacontyl hexacosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14206-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marsilin
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Record name Marsilin
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URL https://comptox.epa.gov/dashboard/DTXSID10161934
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Record name Triacontyl hexacosanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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